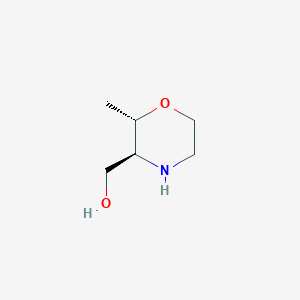
((2S,3S)-2-Methylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3S)-2-Methylmorpholin-3-yl)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected morpholine derivative.
Functional Group Introduction:
Hydroxymethyl Group Addition: The hydroxymethyl group at the 3-position can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Deprotection and Purification: The final step involves deprotecting the morpholine ring and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods using engineered bacteria or yeast strains can also be employed to achieve high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
((2S,3S)-2-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) or sulfonates (e.g., tosylates) in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
((2S,3S)-2-Methylmorpholin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ((2S,3S)-2-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active site residues, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and functional groups.
(2S,3S)-3-Hydroxyleucine: A β-hydroxy-α-amino acid found in several bioactive natural products.
Uniqueness
((2S,3S)-2-Methylmorpholin-3-yl)methanol is unique due to its specific combination of a morpholine ring, methyl group, and hydroxymethyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,3S)-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
PWDXWDJQJUXDSL-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NCCO1)CO |
Canonical SMILES |
CC1C(NCCO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


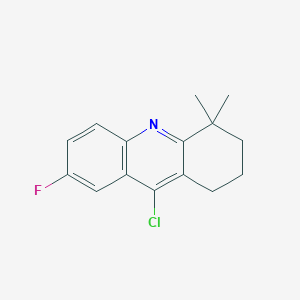
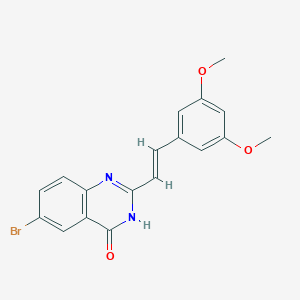
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

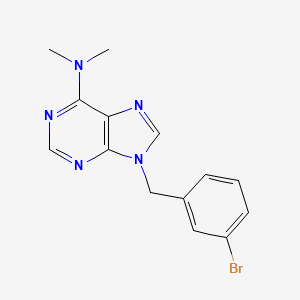

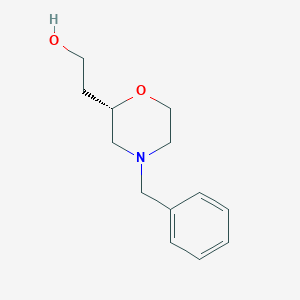

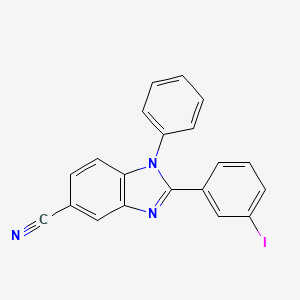
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
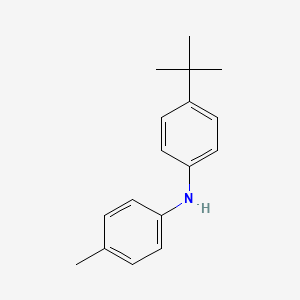
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
